An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-(Bromomethyl)-2-phenoxybenzene
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-(Bromomethyl)-2-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 1-(Bromomethyl)-2-phenoxybenzene is limited. This guide provides a comprehensive overview based on the known properties of its constituent functional groups and data from closely related isomers.
Chemical Identity and Physical Properties
1-(Bromomethyl)-2-phenoxybenzene is an aromatic organic compound containing a diphenyl ether scaffold with a bromomethyl substituent at the ortho position of one of the benzene rings. Its chemical structure suggests it is a versatile reagent in organic synthesis, particularly for the introduction of a 2-phenoxybenzyl moiety.
Table 1: Chemical Identifiers for 1-(Bromomethyl)-2-phenoxybenzene
| Identifier | Value |
| IUPAC Name | 1-(Bromomethyl)-2-phenoxybenzene |
| CAS Number | 82657-72-5[1] |
| Molecular Formula | C₁₃H₁₁BrO[1] |
| Molecular Weight | 263.13 g/mol [1] |
| InChI Key | YQRIQBOWLXRKKG-UHFFFAOYSA-N[1] |
| SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2CBr[1] |
| Synonyms | 2-Phenoxybenzyl bromide |
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value/Information | Notes |
| Melting Point | Likely a low-melting solid or liquid at room temperature. | The parent compound, diphenyl ether, has a melting point of 25-26 °C. The meta isomer, 1-(bromomethyl)-3-phenoxybenzene, is a liquid at room temperature. |
| Boiling Point | Expected to be > 300 °C at 760 mmHg. | The boiling point of the meta isomer, 1-(bromomethyl)-3-phenoxybenzene, is 331.1 °C at 760 mmHg[2]. |
| Solubility | Insoluble in water. Soluble in common organic solvents like ethers, and chlorinated hydrocarbons. | Diphenyl ether is insoluble in water[3]. The nonpolar nature of the molecule suggests solubility in organic solvents. |
Reactivity and Chemical Behavior
The reactivity of 1-(Bromomethyl)-2-phenoxybenzene is primarily dictated by its two key functional groups: the benzyl bromide moiety and the diphenyl ether core.
Reactivity of the Bromomethyl Group
The bromomethyl group makes the benzylic carbon highly electrophilic and susceptible to nucleophilic substitution reactions. This is the most prominent feature of its reactivity. Benzyl bromides are significantly more reactive than alkyl bromides due to the stabilization of the transition state and, in the case of an Sₙ1 mechanism, the formation of a resonance-stabilized benzylic carbocation[4].
Key Reactions:
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Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles to form substituted 2-phenoxybenzyl derivatives. This is a cornerstone of its synthetic utility.
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With O-Nucleophiles: Reaction with alcohols or phenols in the presence of a base yields ethers.
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With N-Nucleophiles: Amines will readily displace the bromide to form the corresponding substituted amines[5].
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With S-Nucleophiles: Thiols and their conjugate bases are excellent nucleophiles for benzyl bromides, leading to the formation of thioethers.
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With C-Nucleophiles: Carbanions, such as those derived from malonic esters or Grignard reagents, can be used to form new carbon-carbon bonds.
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Grignard Reagent Formation: It can be used to prepare the corresponding Grignard reagent, 2-phenoxybenzylmagnesium bromide, by reaction with magnesium metal. This organometallic reagent is a powerful nucleophile for the formation of C-C bonds.
Reactivity of the Diphenyl Ether Core
The diphenyl ether core is generally stable. However, the two aromatic rings can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions[3][6]. The phenoxy group is an ortho-, para-directing activator, while the bromomethyl-substituted ring is deactivated towards electrophilic attack. Therefore, electrophilic substitution would be expected to occur preferentially on the unsubstituted phenyl ring.
Synthesis
General Experimental Protocol: Radical Bromination of 2-Phenoxytoluene
This protocol is based on standard procedures for the benzylic bromination of toluenes.
Materials:
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2-Phenoxytoluene
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N-Bromosuccinimide (NBS)
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A radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)
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Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
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Inert gas (e.g., Argon or Nitrogen)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenoxytoluene in anhydrous CCl₄ under an inert atmosphere.
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Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator to the solution.
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Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or GC-MS.
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Upon completion of the reaction, cool the mixture to room temperature.
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Filter off the succinimide byproduct.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Applications in Research and Development
While specific applications for 1-(Bromomethyl)-2-phenoxybenzene are not widely documented, its structural motifs are of interest in medicinal chemistry and materials science. Diphenyl ether derivatives are known for their thermal stability and are used as heat transfer fluids and in the synthesis of high-performance polymers. In drug discovery, the diphenyl ether scaffold is present in some biologically active molecules. The ability of 1-(Bromomethyl)-2-phenoxybenzene to act as a building block for introducing the 2-phenoxybenzyl group makes it a potentially valuable intermediate for the synthesis of novel compounds with applications in these fields.
Visualizing Reactivity
The following diagram illustrates the primary mode of reactivity for 1-(Bromomethyl)-2-phenoxybenzene, which is nucleophilic substitution at the benzylic carbon.
Caption: Nucleophilic substitution reactions of 1-(Bromomethyl)-2-phenoxybenzene.
